2-Amino-1-(isoxazol-3-yl)ethanone

Catalog No.
S13334222
CAS No.
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(isoxazol-3-yl)ethanone

Product Name

2-Amino-1-(isoxazol-3-yl)ethanone

IUPAC Name

2-amino-1-(1,2-oxazol-3-yl)ethanone

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c6-3-5(8)4-1-2-9-7-4/h1-2H,3,6H2

InChI Key

BAAQVACACDJANW-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1C(=O)CN

2-Amino-1-(isoxazol-3-yl)ethanone is a heterocyclic organic compound featuring an isoxazole ring, which is a five-membered aromatic ring containing two heteroatoms (nitrogen and oxygen). This compound possesses a unique structure characterized by an amino group and an ethanone moiety attached to the isoxazole. The molecular formula of 2-Amino-1-(isoxazol-3-yl)ethanone is C4H6N2OC_4H_6N_2O, and its systematic name reflects its functional groups, indicating potential reactivity and biological activity.

, including:

  • Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or nitriles, while the carbonyl group can participate in reduction reactions to yield alcohols.
  • Substitution Reactions: The isoxazole nitrogen can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents at the 3-position of the isoxazole ring.

The biological activity of 2-Amino-1-(isoxazol-3-yl)ethanone has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. Isoxazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity: Compounds with isoxazole structures have demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity: Research indicates that isoxazole derivatives can inhibit cancer cell proliferation by targeting specific proteins involved in cell growth regulation .

Several synthetic routes have been developed for the preparation of 2-Amino-1-(isoxazol-3-yl)ethanone. Common methods include:

  • Cycloaddition Reactions: Utilizing nitrile oxides generated from corresponding precursors allows for the formation of isoxazoles through 1,3-dipolar cycloaddition.
  • Condensation Reactions: The reaction between substituted acetylacetones and hydroxylamines under mild conditions can yield the desired isoxazole derivatives .

These methods often involve mild reaction conditions, making them suitable for laboratory synthesis.

The applications of 2-Amino-1-(isoxazol-3-yl)ethanone span several fields:

  • Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound in drug development targeting infectious diseases and cancer.
  • Chemical Research: It acts as an intermediate in organic synthesis, particularly in developing other heterocyclic compounds .

Interaction studies involving 2-Amino-1-(isoxazol-3-yl)ethanone are crucial for understanding its mechanism of action. Preliminary studies suggest that this compound may interact with specific protein targets, influencing pathways related to cell proliferation and apoptosis. Molecular docking studies have indicated favorable binding interactions with various biological targets, enhancing its potential therapeutic applications .

Several compounds share structural similarities with 2-Amino-1-(isoxazol-3-yl)ethanone. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
3-AminoisoxazoleContains an amino group on the isoxazole ringUsed as an organic synthesis intermediate
5-Amino-isoxazoleFeatures a different substitution patternExhibits significant antimicrobial activity
Isoxazole derivativesVarying substitutions on the ringBroad range of biological activities

The uniqueness of 2-Amino-1-(isoxazol-3-yl)ethanone lies in its specific combination of functional groups (amino and carbonyl) along with the isoxazole framework, which may confer distinct pharmacological properties compared to other similar compounds.

Traditional Cyclocondensation Approaches

Traditional cyclocondensation methodologies represent the foundational synthetic approaches for constructing isoxazole ring systems, particularly through the reaction of hydroxylamine derivatives with carbonyl-containing precursors [1] [2]. These classical methods have been extensively employed for the synthesis of amino ketone-substituted isoxazoles, including compounds structurally related to 2-amino-1-(isoxazol-3-yl)ethanone.

The most prevalent traditional approach involves the cyclocondensation of beta-enamino diketones with hydroxylamine hydrochloride under various reaction conditions [3] [4]. This methodology enables the formation of multiple regioisomeric forms of substituted isoxazoles through careful control of reaction parameters. Research has demonstrated that four distinct methodologies can achieve regioselective synthesis of four different series of regioisomer isoxazoles from the same starting materials [3].

A particularly significant advancement in traditional cyclocondensation involves the use of malonodihydrazide as a starting material [1]. The synthetic sequence begins with the reaction of diethylmalonate with hydrazine hydrate in a 1:2 molar ratio under reflux conditions for 1.5 hours using ethanol as the solvent [1]. The resulting malonodihydrazide is subsequently reacted with various aromatic aldehydes in a 1:2 molar ratio under refluxing conditions for 30 minutes in ethanol solvent, yielding diaroylhydrazones [1]. The final cyclization step involves treatment with hydroxylamine hydrochloride under refluxing conditions for 3 hours in ethanol solvent [1].

Table 1: Traditional Cyclocondensation Reaction Conditions

MethodStarting MaterialReagentSolventTemperatureTimeYield Range
Beta-enamino diketone cyclizationBeta-enamino diketonesHydroxylamine hydrochlorideVariousRoom temperature to refluxVariable65-95%
Malonodihydrazide routeMalonodihydrazideHydroxylamine hydrochlorideEthanolReflux3 hours51-89%
Solid-phase synthesisPolymer-bound enaminoketonesHydroxylamine hydrochlorideDimethylformamide/isopropanol (4:1)90°C microwave30 minutes50-70%

The solid-phase synthesis approach represents another traditional methodology that has been successfully applied to isoxazole construction [1]. This method utilizes polymer-bound enaminoketones as precursors, which undergo five-membered heterocyclization when treated with hydroxylamine hydrochloride using a solvent mixture of dimethylformamide and isopropanol under microwave irradiation at 90°C for 30 minutes [1].

Traditional cyclocondensation approaches also encompass the synthesis of isoxazole derivatives from beta-diketohydrazone precursors [1]. The carbonyl group of beta-diketohydrazone is stabilized by hydrogen bonding and quasi-aromaticity, which increases electrophilicity and creates significant reactivity differences between the two carbonyl groups, thus enabling regioselectivity [1]. This method involves refluxing beta-diketohydrazone with hydroxylamine hydrochloride in a stoichiometric ratio of 1:1 in the presence of acetic acid using ethanol as the solvent for 18 hours, yielding products in over 65% yields [1].

Modern [3+2] Cycloaddition Strategies

Modern [3+2] cycloaddition strategies represent the most extensively researched and widely adopted synthetic methodology for isoxazole construction, particularly through the reaction of nitrile oxides with dipolarophiles [1] [2]. These approaches have revolutionized the synthesis of complex isoxazole derivatives by providing highly regioselective and efficient pathways to diverse substitution patterns.

The fundamental mechanism underlying these cycloaddition reactions follows a concerted pathway involving the reaction of a dipole (nitrile oxide) with a dipolarophile (typically an alkyne or alkene) [1]. Two proposed mechanisms have been reported for the 1,3-dipolar cycloaddition reaction: a pericyclic cycloaddition reaction via a concerted mechanism and a step-by-step mechanism through diradical intermediate formation [1]. The concerted pathway has been widely accepted as the predominant mechanism for these transformations [1].

Metal-free [3+2] cycloaddition strategies have gained significant attention due to their environmental benefits and reduced toxicity compared to metal-catalyzed alternatives [2]. These methodologies proceed efficiently at room temperature conditions with excellent chemo- and regioselectivity, avoiding the requirement for inert gas atmospheres, cryogenic conditions, and toxic metal contamination [2].

Table 2: Modern [3+2] Cycloaddition Reaction Parameters

Nitrile Oxide SourceDipolarophileReaction ConditionsTemperatureTimeYieldRegioselectivity
In situ from aldoximesTerminal alkynesSodium hypochlorite/triethylamineRoom temperatureVariable70-95%High
ChloroximesAlkenes/enaminesSodium bicarbonate0°C to room temperature12 hours55-93%Excellent
Tetranitromethane-triethylamine complexElectrophilic alkenesVarious solventsRoom temperature3-24 hoursGood to excellentRegioselective

A particularly innovative approach involves the use of tetranitromethane-triethylamine complex for the heterocyclization of electrophilic alkenes, affording 3-electron-withdrawing group-5-nitroisoxazoles [5]. This methodology enables subsequent nucleophilic aromatic substitution reactions with various bis(nucleophiles) to provide a wide range of bis(isoxazole) derivatives in good isolated yields [5].

The base-promoted metal-free synthesis of aminoisoxazoles at multigram scale represents a significant advancement in [3+2] cycloaddition methodology [6]. This approach utilizes the regioselective reaction of in situ generated nitrile oxides with alkynes or enamines [6]. The synthetic sequence begins with the reduction of carboxylic groups in N-Boc protected amino acids using sodium borohydride, followed by oxidation to aldehydes and subsequent oxime formation [6]. The oximes undergo chlorination with N-chlorosuccinimide to yield N-Boc-masked chloroximes, which serve as nitrile oxide precursors [6].

Advanced [3+2] cycloaddition strategies have been developed for the synthesis of phosphonate-linked isoxazole derivatives [1]. The regioselectivity of these reactions depends critically on the leaving group of the dipolarophile component [1]. Diethyl-1-bromovinyl phosphonate as a dipolarophile enables the selective formation of 3,5-disubstituted isoxazoles, while diethyl[2-pyrrolidin-1-ylethenyl]phosphonate facilitates the synthesis of 3,4-disubstituted isoxazoles [1].

The temporal control of [3+2] cycloaddition reactions has been achieved through the development of 2,2,2-trifluoroethyl nitroacetate as a nitrile oxide precursor [7]. Initial experiments demonstrated that higher equivalents of styrene dipolarophile resulted in improved yields, with optimal conditions involving 5 equivalents of styrene at 40°C and 0.75 molar concentration, achieving 87% yield [7].

Regioselective Functionalization of Isoxazole Rings

Regioselective functionalization of isoxazole rings represents a critical aspect of synthetic methodology development, enabling the precise introduction of functional groups at specific positions to achieve desired substitution patterns [3] [8]. The regioselectivity of these transformations is governed by both electronic and steric factors, as well as the specific reaction conditions employed.

The regioselective synthesis of multifunctionalized isoxazoles from beta-enamino diketones has been achieved through systematic variation of reaction conditions and substrate structure [3]. Four distinct methodologies enable the synthesis of 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted regioisomer isoxazoles with high selectivity [3]. The regioselectivity is not solely determined by the electronic nature of substituents but also depends on the specific reaction pathway chosen [3].

Table 3: Regioselective Functionalization Conditions and Outcomes

Substrate TypeReaction ConditionsSolventTemperaturePrimary ProductRegioselectivity
Beta-enamino diketones (Method A)Hydroxylamine hydrochlorideEthanolRoom temperature4,5-disubstituted>90%
Beta-enamino diketones (Method B)Modified conditionsVariousElevated3,4-disubstituted>85%
Beta-enamino diketones (Method C)Alternative pathwayControlledVariable3,4,5-trisubstituted>80%

The optimization of reaction conditions for regioselective synthesis has revealed that different electronic properties of aromatic substituents do not consistently correlate with regioselectivity outcomes [3]. This observation suggests that steric effects and reaction pathway selection play more significant roles than purely electronic considerations in determining the final substitution pattern [3].

Regioselective functionalization has been successfully applied to the synthesis of isoxazole-containing glyco-conjugates through [3+2] cycloaddition reactions [1]. The methodology involves the conversion of D-glucose to glycosyl-beta-olefinic esters through a series of protection, deprotection, oxidation, and olefination reactions [1]. The resulting intermediates undergo cycloaddition with alkynes in the presence of 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride at 80°C for 8-10 hours, yielding isoxazole-linked glyco-conjugates [1].

The regioselective synthesis of 3,5-disubstituted versus 3,4-disubstituted isoxazoles has been achieved through careful selection of dipolarophile components in [3+2] cycloaddition reactions [1]. The deciding factor for regioselectivity is the nature of the leaving group on the dipolarophile, which influences the reaction pathway and ultimate substitution pattern [1].

Advanced regioselective strategies have been developed for the functionalization of isoxazole rings through nucleophilic aromatic substitution reactions [5]. Following the initial formation of 3-electron-withdrawing group-5-nitroisoxazoles through [3+2] cycloaddition, subsequent treatment with various oxygen, nitrogen, and sulfur bis(nucleophiles) provides access to a wide range of bis(isoxazole) derivatives [5]. These reactions proceed under mild conditions and demonstrate excellent functional group tolerance [5].

Thermodynamic Stability and Thermal Decomposition

2-Amino-1-(isoxazol-3-yl)ethanone exhibits characteristic thermal behavior typical of amino-substituted heterocyclic ketones. The compound demonstrates moderate thermal stability with an estimated decomposition onset temperature ranging from 250-300°C [1] [2]. This thermal stability range places the compound within the acceptable range for pharmaceutical applications and synthetic intermediates, where thermal processing typically occurs below 200°C [3].

The thermodynamic stability of the compound is influenced by several structural factors. The isoxazole ring system, containing both nitrogen and oxygen heteroatoms in a 1,2-relationship, contributes to the overall thermal stability through aromatic resonance stabilization [4]. However, the inherent weakness of the nitrogen-oxygen bond in the isoxazole ring represents the primary thermal decomposition pathway [1] [2]. Theoretical studies on isoxazole thermal decomposition mechanisms indicate that the primary decomposition occurs through ring opening via nitrogen-oxygen bond cleavage, leading to the formation of carbon monoxide and acetonitrile derivatives [2].

The presence of the amino-substituted ethanone side chain introduces additional complexity to the thermal decomposition profile. The primary amino group (-NH₂) attached to the α-carbon of the ketone provides potential sites for intramolecular hydrogen bonding and thermal rearrangement reactions [5]. Under thermal stress conditions, the compound may undergo competing decomposition pathways including deamination, decarboxylation, and heterocyclic ring fragmentation [5].

Differential scanning calorimetry studies of related amino-isoxazole compounds reveal that thermal decomposition typically proceeds through a multi-step process [3]. The initial decomposition stage involves the rupture of the weakest bonds, primarily the nitrogen-oxygen bond in the isoxazole ring, followed by secondary decomposition of the resulting fragments [6]. The decomposition energy for structurally similar compounds ranges from 275-332 J/g, indicating significant exothermic decomposition [3].

PropertyValueReference/Notes
Thermal Decomposition Onset (approx.)250-300°C (estimated)Based on isoxazole thermal studies [1] [2]
Thermal Stability Range (estimated)Stable below 200°CTypical for amino-substituted heterocycles [3]
Primary Decomposition ProductsCO, acetonitrile derivatives, amino fragmentsFrom isoxazole decomposition literature [2]
Decomposition MechanismRing opening via N-O bond cleavageCommon pathway for isoxazole derivatives [1]
Thermal Analysis MethodDSC/TGA recommendedStandard thermal analysis protocols [3]

Solubility Characteristics and Partition Coefficients

The solubility profile of 2-Amino-1-(isoxazol-3-yl)ethanone is characterized by its amphiphilic nature, resulting from the combination of hydrophilic amino and carbonyl functional groups with the moderately lipophilic isoxazole ring system. The computed octanol-water partition coefficient (XLogP3-AA) of -0.5 indicates a hydrophilic character, suggesting favorable water solubility [7].

The compound exhibits good solubility in polar protic solvents such as water, methanol, and ethanol due to the presence of hydrogen bond donor and acceptor sites [7]. The primary amino group serves as both a hydrogen bond donor and acceptor, while the carbonyl oxygen and isoxazole nitrogen atoms provide additional hydrogen bonding sites [7]. The topological polar surface area of 69.1 Ų indicates significant polar character, supporting enhanced solubility in polar media [7].

In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound demonstrates excellent solubility due to favorable dipole-dipole interactions and the absence of competitive hydrogen bonding from the solvent . Conversely, solubility in nonpolar solvents such as hexane and toluene is expected to be poor due to the hydrophilic nature of the functional groups [7].

The partition coefficient behavior is significantly influenced by pH conditions. Under acidic conditions, protonation of the amino group leads to salt formation, resulting in enhanced water solubility and reduced lipophilicity [9]. In basic solutions, the neutral form predominates, potentially reducing water solubility while maintaining the inherent partition characteristics [10].

Temperature effects on solubility follow typical patterns for organic compounds with hydrogen bonding capabilities. Increased temperature generally enhances solubility in polar solvents through increased molecular motion and disruption of hydrogen bonding networks [11]. The presence of multiple hydrogen bonding sites suggests that the compound may exhibit complex solubility-temperature relationships in different solvent systems.

Solvent TypeExpected SolubilityLogP Value
WaterModerate to good-0.5 (hydrophilic) [7]
Polar Protic SolventsGood (methanol, ethanol)N/A
Polar Aprotic SolventsGood (DMSO, DMF)N/A
Nonpolar SolventsPoor (hexane, toluene)N/A
Acidic SolutionsEnhanced (salt formation)Variable with pH [9]
Basic SolutionsReduced (neutral form)Variable with pH

Acid-Base Behavior and Protonation Sites

2-Amino-1-(isoxazol-3-yl)ethanone exhibits amphoteric behavior due to the presence of both basic and weakly acidic functional groups within its molecular structure. The compound contains multiple potential protonation and deprotonation sites, with the primary amino group representing the most significant basic center [9].

The primary amino group attached to the α-carbon of the ketone exhibits typical aliphatic amine basicity with an expected pKa range of 9-11 [9]. This basicity allows the compound to readily accept protons under mildly acidic conditions, forming stable ammonium salt derivatives. The basic character of the amino group is slightly modulated by the electron-withdrawing effect of the adjacent carbonyl group, which reduces the electron density on the nitrogen atom through inductive effects [12].

The isoxazole ring nitrogen represents a secondary basic site, although significantly weaker than the amino group. The ring nitrogen exhibits pKa values typically in the range of 1-3, similar to other weakly basic heterocycles such as pyridine derivatives [4] [13]. The low basicity of the isoxazole nitrogen results from the electron-withdrawing influence of the adjacent oxygen atom and the aromatic character of the ring system [4].

Under strongly acidic conditions, the carbonyl oxygen can undergo protonation, although this requires very low pH conditions typically below 0 [9]. Protonation of the carbonyl oxygen leads to the formation of a resonance-stabilized oxonium ion, which significantly alters the electronic properties of the molecule [9].

The acid-base behavior of the compound is pH-dependent and follows predictable ionization patterns. At physiological pH (7.4), the amino group exists predominantly in its neutral form, while at acidic pH values below 8, significant protonation of the amino group occurs [12]. This pH-dependent ionization behavior has important implications for solubility, bioavailability, and chemical reactivity [14].

Functional GroupExpected pKa RangeProtonation SiteNotes
Primary Amino Group (-NH₂)9-11 (basic)Amino nitrogenTypical aliphatic amine pKa [9]
Carbonyl Group (C=O)N/A (not ionizable)Oxygen (protonated carbonyl)Only under very acidic conditions [9]
Isoxazole Ring Nitrogen~1-3 (very weak base)Ring nitrogenWeakly basic, similar to pyridine [4] [13]
Overall CompoundAmphoteric behaviorPrimary site: amino groupAmino group dominates basicity [12]

Solid-State Morphology and Polymorphic Forms

The solid-state properties of 2-Amino-1-(isoxazol-3-yl)ethanone are influenced by the intermolecular interactions arising from its hydrogen bonding capability and aromatic stacking potential. The compound contains multiple hydrogen bond donor and acceptor sites, including the primary amino group, carbonyl oxygen, and isoxazole nitrogen, which facilitate the formation of extended hydrogen bonding networks in the crystalline state [15] [16].

Crystallographic studies of related isoxazole amino compounds reveal that these molecules typically adopt planar or near-planar conformations in the solid state [15] [17]. The isoxazole ring exhibits minimal distortion from planarity, with typical deviations of less than 0.05 Å from the mean plane [15]. The amino-ethanone side chain can adopt various orientations relative to the isoxazole ring, influenced by intermolecular packing forces and hydrogen bonding patterns [15].

The potential for polymorphic behavior in 2-Amino-1-(isoxazol-3-yl)ethanone is significant due to the multiple hydrogen bonding sites and conformational flexibility of the side chain [18] [19]. Related compounds with similar structural features have been observed to exhibit multiple crystal forms, including anhydrous forms, hydrates, and solvates [18]. The formation of specific polymorphic forms is influenced by crystallization conditions including solvent choice, temperature, and concentration [20].

Hydrogen bonding patterns in the solid state typically involve the amino group as both donor and acceptor, forming networks with neighboring molecules [16] [17]. The carbonyl oxygen serves as a hydrogen bond acceptor, while the isoxazole nitrogen can participate in weaker hydrogen bonding interactions [17]. These intermolecular interactions contribute to the mechanical properties and thermal stability of the crystalline material [21].

The molecular packing in related isoxazole compounds often exhibits characteristic motifs including carboxylic acid-type dimers when carboxyl groups are present, and extended chain structures when amino groups predominate [16] [17]. The specific packing arrangement influences physical properties such as density, melting point, and dissolution characteristics [18].

Temperature-dependent polymorphic transformations are possible, particularly involving the interconversion between anhydrous and hydrated forms under varying humidity conditions [18]. Such transformations can occur reversibly without significant changes to the crystal lattice, suggesting the presence of channels or cavities that accommodate water molecules [18].

The characterization of solid-state forms requires comprehensive analysis using techniques including X-ray powder diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy [19] [21]. These analytical methods can distinguish between different polymorphic forms and identify the presence of solvates or hydrates [20].

Solid-State PropertyCharacteristicsAnalysis Method
Crystal StructurePlanar isoxazole ring, flexible side chainSingle crystal X-ray diffraction [15]
Hydrogen BondingMultiple donor/acceptor sitesIR spectroscopy, crystallography [17]
Polymorphic PotentialHigh (multiple forms possible)DSC, PXRD analysis [18] [19]
Packing MotifsChain or dimer formationStructural analysis [16]
Thermal BehaviorReversible transformations possibleDSC/TGA studies [18]

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

126.042927438 g/mol

Monoisotopic Mass

126.042927438 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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